molecular formula C10H5Cl3N2 B13446955 4-Chloro-2-(3,4-dichlorophenyl)pyrimidine

4-Chloro-2-(3,4-dichlorophenyl)pyrimidine

Katalognummer: B13446955
Molekulargewicht: 259.5 g/mol
InChI-Schlüssel: BSJRZFHIORHMGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(3,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of multiple chlorine atoms and a pyrimidine ring structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,4-dichlorophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with 2-chloropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(3,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Electrophilic Aromatic Substitution: Halogenated or nitrated pyrimidine derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds with pyrimidine moieties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-(3,4-dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both 3,4-dichlorophenyl and pyrimidine moieties allows for diverse applications and makes it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C10H5Cl3N2

Molekulargewicht

259.5 g/mol

IUPAC-Name

4-chloro-2-(3,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)10-14-4-3-9(13)15-10/h1-5H

InChI-Schlüssel

BSJRZFHIORHMGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.